Dasatinib Synthesis: Validated Intermediate with Documented Yield
Ethyl 2-aminothiazole-5-carboxylate is a validated starting material for dasatinib synthesis, with a peer-reviewed report documenting an overall yield of 53.4% across seven reaction steps including N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and two nucleophilic substitution steps [1]. This establishes a reproducible, literature-validated synthetic route absent for alternative 2-aminothiazole derivatives.
| Evidence Dimension | Overall synthetic yield to dasatinib |
|---|---|
| Target Compound Data | 53.4% overall yield from ethyl 2-aminothiazole-5-carboxylate |
| Comparator Or Baseline | Alternative 2-aminothiazole derivatives (e.g., methyl ester, carboxylic acid) |
| Quantified Difference | No peer-reviewed yield data for dasatinib synthesis from alternative derivatives |
| Conditions | Seven-step sequence: N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and two nucleophilic substitution steps |
Why This Matters
Procurement decisions for process chemistry require validated synthetic routes with documented yields to ensure reproducibility and cost-effective scale-up.
- [1] Tan GL, Huang BD. Optimization of Synthesis Technology of Dasatinib. Fine Chemical Intermediates. 2016;46(5):18-21. View Source
